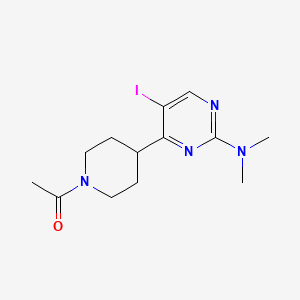

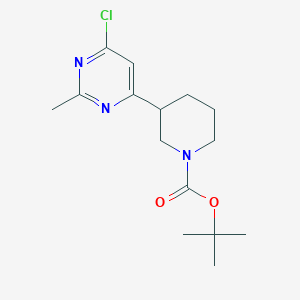

![molecular formula C15H21N3 B1401099 N-[(1H-indol-4-yl)méthyl]-1-méthylpipéridin-4-amine CAS No. 1479996-58-1](/img/structure/B1401099.png)

N-[(1H-indol-4-yl)méthyl]-1-méthylpipéridin-4-amine

Vue d'ensemble

Description

“N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” is a compound with the CAS Number: 1479996-58-1 . It has a molecular weight of 243.35 . The IUPAC name for this compound is N-(1H-indol-4-ylmethyl)-1-methyl-4-piperidinamine .

Synthesis Analysis

Indole derivatives, such as “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine”, have been synthesized for various biological activities . Indole is an important heterocyclic system that provides the skeleton to many synthetic drug molecules . Researchers have synthesized various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis

The InChI code for “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” is 1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3 . The InChI key is SCAJVFOQQWDUAA-UHFFFAOYSA-N .Chemical Reactions Analysis

Indole derivatives possess various biological activities, which have created interest among researchers to synthesize a variety of indole derivatives . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .Physical and Chemical Properties Analysis

“N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” has a molecular weight of 243.35 . It is stored at temperatures between 28 C .Applications De Recherche Scientifique

Inhibition de la polymérisation de la tubuline

Ce composé a été démontré pour inhiber la polymérisation de la tubuline, ce qui est une approche prometteuse pour la thérapie anticancéreuse car elle peut induire l'apoptose cellulaire et arrêter les cellules en phase G2/M .

Intermédiaires pharmaceutiques

Il sert de principe actif pharmaceutique et est utilisé comme intermédiaire dans diverses synthèses pharmaceutiques, en particulier dans la production de médicaments par couplage de Suzuki-Miyaura .

Activité anti-inflammatoire

Des dérivés de ce composé ont été étudiés pour leurs propriétés anti-inflammatoires, en particulier pour la suppression de la biosynthèse des médiateurs de l'acide arachidonique par inhibition des enzymes cyclooxygénase (COX) .

Évaluation biologique

Le composé a été évalué pour son activité biologique, y compris la régulation de l'expression des gènes liée aux réponses inflammatoires dans les tissus cérébraux et cardiaques .

Production d'hormones végétales

Les dérivés de l'indole, y compris ce composé, sont impliqués dans la production d'hormones végétales telles que l'acide indole-3-acétique, qui est produite par la dégradation du tryptophane dans les plantes supérieures .

Activité anti-tuberculeuse

Des dérivés de l'indole apparentés ont été synthétisés et évalués pour leur potentiel thérapeutique contre Mycobacterium tuberculosis, indiquant une application possible dans les médicaments antituberculeux .

Orientations Futures

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . This suggests that “N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine” and other indole derivatives may have potential for future research and development in the field of medicinal chemistry.

Mécanisme D'action

Target of Action

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine is a compound that contains an indole nucleus . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . The interactions between N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine and these biomolecules are primarily mediated through binding interactions, which can lead to enzyme inhibition or activation, modulation of protein function, and alteration of cellular signaling pathways.

Cellular Effects

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine exerts various effects on different types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of key signaling pathways such as the NF-κB and STAT pathways, which are involved in the regulation of inflammation and immune responses . Additionally, N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine can affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with various biomolecules, including enzymes, receptors, and proteins. These interactions can result in enzyme inhibition or activation, modulation of receptor activity, and changes in protein function. For instance, indole derivatives have been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators . Additionally, N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine can modulate the activity of receptors such as G-protein coupled receptors (GPCRs), leading to changes in cellular signaling and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites with different biological activities . Additionally, the long-term effects of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine on cellular function can be influenced by factors such as the duration of exposure, concentration, and the presence of other interacting molecules.

Dosage Effects in Animal Models

The effects of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine in animal models can vary with different dosages. Studies have shown that indole derivatives can exhibit dose-dependent effects, with higher doses leading to increased biological activity and potential toxic effects . For example, at low doses, N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine may exhibit anti-inflammatory and anticancer activities, while at higher doses, it may cause adverse effects such as hepatotoxicity and nephrotoxicity. The threshold effects and toxicities observed in animal models are important considerations for the potential therapeutic applications of this compound.

Metabolic Pathways

N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and biological activity. Indole derivatives are known to be metabolized by enzymes such as cytochrome P450 (CYP) enzymes, which play a key role in the oxidative metabolism of these compounds . The metabolic pathways of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine can lead to the formation of metabolites with different biological activities, which can further influence its effects on cellular function and overall biological activity.

Transport and Distribution

The transport and distribution of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine within cells and tissues are important factors that influence its biological activity. This compound can interact with various transporters and binding proteins that facilitate its uptake and distribution within cells. For example, indole derivatives have been shown to interact with transporters such as organic anion transporting polypeptides (OATPs) and ATP-binding cassette (ABC) transporters, which play a key role in the cellular uptake and efflux of these compounds . The localization and accumulation of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine within specific tissues and cellular compartments can further influence its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including targeting signals and post-translational modifications. For example, indole derivatives have been shown to localize to the nucleus, mitochondria, and endoplasmic reticulum, where they can exert their effects on cellular function . The subcellular localization of N-[(1H-indol-4-yl)methyl]-1-methylpiperidin-4-amine can influence its interactions with specific biomolecules and its overall biological activity.

Propriétés

IUPAC Name |

N-(1H-indol-4-ylmethyl)-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3/c1-18-9-6-13(7-10-18)17-11-12-3-2-4-15-14(12)5-8-16-15/h2-5,8,13,16-17H,6-7,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCAJVFOQQWDUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=C3C=CNC3=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(methoxymethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1401017.png)

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1401018.png)

![Methyl [1-(chloroacetyl)-3-oxopyrazolidin-4-yl]acetate](/img/structure/B1401019.png)

acetate](/img/structure/B1401021.png)

![2-Cyclohexyl-5,6-dimethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1401023.png)

![(2,6-Dimethyl-phenyl)-(4,5,6,7-tetrahydro-isoxazolo[4,5-c]pyridin-3-yl)-amine](/img/structure/B1401031.png)

![[1-(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-4-yl]-acetic acid](/img/structure/B1401037.png)